N-(3,4-dimethylbenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide
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Overview
Description
N-[(3,4-DIMETHYLPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolecarboxamides This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
N-[(3,4-DIMETHYLPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using halogenating agents.
Scientific Research Applications
N-[(3,4-DIMETHYLPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHYLPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
N-[(3,4-DIMETHYLPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical properties and applications.
Properties
Molecular Formula |
C20H17N5O2S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C20H17N5O2S/c1-12-3-4-14(9-13(12)2)10-22-18(26)20-23-16(11-28-20)19-24-17(25-27-19)15-5-7-21-8-6-15/h3-9,11H,10H2,1-2H3,(H,22,26) |
InChI Key |
YSLMEEWNNOJGDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4)C |
Origin of Product |
United States |
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